An In-Depth Technical Guide to 1,3-Propylene-d6 Thiourea: Properties, Synthesis, and Research Applications
An In-Depth Technical Guide to 1,3-Propylene-d6 Thiourea: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. As an isotopically labeled compound, it serves as a valuable tool in various scientific research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium provides a unique spectroscopic signature and can influence metabolic pathways, making it an ideal tracer for understanding the biological fate of related compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 1,3-Propylene-d6 thiourea.
Core Chemical Properties
1,3-Propylene-d6 thiourea is a stable, isotopically labeled compound useful in research settings.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂D₆N₂S | [3] |
| Molecular Weight | 122.22 g/mol | [3] |
| CAS Number | 1219802-05-7 | [1] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 207 - 209 °C | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | Refrigerator | [4] |
Synthesis
A logical synthetic pathway for 1,3-Propylene-d6 thiourea would therefore involve the following key steps:
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Synthesis of 1,3-Diaminopropane-d6: The deuterated precursor, 1,3-diaminopropane-d6, would first need to be synthesized. This can be achieved through methods such as the reduction of deuterated propanedinitrile or the amination of a deuterated 1,3-dihalopropane. The synthesis of 1,3-diaminopropane from acrylonitrile and ammonia is a known industrial process.[7][8] A similar approach using deuterated starting materials could be employed.
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Reaction with Carbon Disulfide: The synthesized 1,3-diaminopropane-d6 would then be reacted with carbon disulfide. This reaction typically proceeds in a suitable solvent and may be base-catalyzed to form the cyclic thiourea.[6]
The overall reaction can be visualized as a cyclocondensation reaction where the two amino groups of the deuterated diamine react with the carbon disulfide to form the thiourea ring.
Experimental Protocols
Although a specific protocol for 1,3-Propylene-d6 thiourea is not available, a general procedure for the synthesis of a related cyclic thiourea, ethylenethiourea, from ethylenediamine and carbon disulfide can be adapted.
General Protocol for Cyclic Thiourea Synthesis (Adapted):
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Dissolution of Diamine: The deuterated diamine (1,3-diaminopropane-d6) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the diamine. The reaction is often exothermic and may require cooling to control the temperature.
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Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclization to completion.
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Isolation and Purification: The product, 1,3-Propylene-d6 thiourea, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent.
Analytical Characterization
Detailed spectroscopic data for 1,3-Propylene-d6 thiourea is not widely published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the extensive deuteration, the ¹H NMR spectrum would be expected to be very simple, primarily showing signals for the N-H protons of the thiourea group. The chemical shift of these protons in non-deuterated thiourea is typically around 7.0-8.0 ppm in DMSO-d₆.
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²H NMR (Deuterium NMR): This technique would be crucial to confirm the positions of the deuterium atoms on the propylene backbone.
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¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S) and the deuterated methylene carbons (-CD₂-) of the propylene chain.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of the six deuterium atoms would result in a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart. Fragmentation patterns could also be analyzed to confirm the structure.
Research Applications and Signaling Pathways
While specific studies utilizing 1,3-Propylene-d6 thiourea are not prominently documented, its utility can be inferred from the applications of deuterated compounds and the biological activities of thiourea derivatives.
Drug Metabolism and Pharmacokinetic (DMPK) Studies:
The primary application of 1,3-Propylene-d6 thiourea is likely as an internal standard or a tracer in DMPK studies. The deuterium labeling allows for its easy differentiation from its non-deuterated analog in biological matrices using mass spectrometry. This is critical for accurately quantifying the parent drug and its metabolites.
Metabolic Fate and Pathway Elucidation:
By administering 1,3-Propylene-d6 thiourea, researchers can track its metabolic fate. The deuterium atoms can influence the rate of metabolism at the labeled positions (a phenomenon known as the kinetic isotope effect). This can help in identifying the primary sites of metabolic attack and elucidating the metabolic pathways of related thiourea-containing compounds.
References
- 1. 1,3-PROPYLENE-D6 THIOUREA | 1219802-05-7 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]
